molecular formula C19H23N3O2 B6049584 4-[(Z)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]benzene-1,3-diol

4-[(Z)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]benzene-1,3-diol

Cat. No.: B6049584
M. Wt: 325.4 g/mol
InChI Key: WVKMBJILQDSTRG-MOSHPQCFSA-N
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Description

4-[(Z)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]benzene-1,3-diol is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Properties

IUPAC Name

4-[(Z)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-15-2-4-16(5-3-15)14-21-8-10-22(11-9-21)20-13-17-6-7-18(23)12-19(17)24/h2-7,12-13,23-24H,8-11,14H2,1H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKMBJILQDSTRG-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)/N=C\C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]benzene-1,3-diol typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization can yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their efficiency and scalability. The use of automated synthesizers and photoreactors can significantly enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]benzene-1,3-diol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(Z)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]benzene-1,3-diol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(Z)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound can modulate the pharmacokinetic properties of drugs, enhancing their efficacy and bioavailability. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[(Z)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]benzene-1,3-diol apart from similar compounds is its unique combination of a piperazine ring with a benzene-1,3-diol moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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